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Overview
Description
Metoprolol tartrate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. It is commonly prescribed for conditions such as hypertension, angina pectoris, and heart failure. Metoprolol tartrate is also used to reduce the risk of mortality following a myocardial infarction and to manage symptoms of arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metoprolol tartrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)-2-propanol. The final step involves the formation of the tartrate salt by reacting the free base with tartaric acid .
Industrial Production Methods
In industrial settings, metoprolol tartrate is produced using large-scale batch or continuous processes. The synthesis involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including crystallization, filtration, and drying, to obtain the desired pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Metoprolol tartrate undergoes various chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of metoprolol, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Metoprolol tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and degradation.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including hypertension, angina, and heart failure.
Industry: Utilized in the development of transdermal drug delivery systems and controlled-release formulations
Mechanism of Action
Metoprolol tartrate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate, cardiac output, and blood pressure, thereby decreasing the oxygen demand of the heart muscle. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects. At higher concentrations, metoprolol can also block beta-2 adrenergic receptors, affecting bronchial and vascular smooth muscle .
Comparison with Similar Compounds
Metoprolol tartrate is often compared with other beta-blockers such as:
Atenolol: Another selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Bisoprolol: A highly selective beta-1 blocker with a longer half-life compared to metoprolol .
Uniqueness
Metoprolol tartrate is unique due to its selective beta-1 adrenergic receptor blocking activity, which provides targeted cardiovascular effects with fewer respiratory side effects compared to non-selective beta-blockers .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 |
Source
|
Record name | Metoprolol tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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